molecular formula C15H19N3O B8449686 2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

Cat. No. B8449686
M. Wt: 257.33 g/mol
InChI Key: QOLNOSRTMZRQSH-UHFFFAOYSA-N
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Patent
US07148234B2

Procedure details

To a stirred solution of 2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol (step 3, 1.6 g, 5.6 mmol) in ethyl acetate (15 mL) was added 10% Pd—C (160 mg). The mixture was stirred at room temperature for 6 h under hydrogen atmosphere. The palladium catalyst was removed by filtration and washed with ethanol (100 mL). The filtrate was concentrated under reduced pressure to afford 1.3 g (92%) of the title compound as pale yellow solids: 1H-NMR (CDCl3) δ 7.10 (4H, s), 6.61 (1H, s), 3.81 (2H, t, J=6.4 Hz), 2.80 (2H, t, J=6.4 Hz), 2.36 (3H, s), 2.19 (3H, s).
Name
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C(C1[N:13]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][CH2:21]NC(NS(C3C=CC(C)=CC=3)(=O)=O)=O)=[CH:16][CH:15]=2)[C:6]2=[N:7][C:8]([CH3:12])=[CH:9][C:10]([CH3:11])=[C:5]2[N:4]=1)C.C(OCC)(=[O:38])C>[Pd]>[NH2:4][C:5]1[C:6]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][OH:38])=[CH:18][CH:19]=2)=[N:7][C:8]([CH3:12])=[CH:9][C:10]=1[CH3:11]

Inputs

Step One
Name
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
Quantity
1.6 g
Type
reactant
Smiles
C(C)C1=NC=2C(=NC(=CC2C)C)N1C1=CC=C(C=C1)CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 h under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium catalyst was removed by filtration
WASH
Type
WASH
Details
washed with ethanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1C)C)NC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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